InChI=1S/C20H30O4/c1- 2- 3- 6- 9- 17 (21) 14- 12- 16- 13- 15- 19 (22) 18 (16) 10- 7- 4- 5- 8- 11- 20 (23) 24/h4,7,13,15- 16,18H,2- 3,5- 6,8- 12,14H2,1H3, (H,23,24) /b7- 4- /t16- ,18+/m0/s1
. The synthesis of 15-Keto-13,14-dihydroprostaglandin A2 primarily involves the non-enzymatic dehydration of its precursor, 13,14-dihydro-15-keto prostaglandin E2. This reaction can be accelerated by the presence of serum albumin, which enhances the formation rate through stabilizing interactions .
This synthesis is typically conducted under controlled laboratory conditions to ensure high purity and consistency, which is critical for research applications.
The molecular formula of 15-Keto-13,14-dihydroprostaglandin A2 is . The structure features a cyclopentane ring characteristic of prostaglandins and contains a ketone group at the 15th carbon position along with a double bond reduction between the 13th and 14th carbons.
This unique structure contributes to its biochemical properties and interactions within biological systems.
15-Keto-13,14-dihydroprostaglandin A2 participates in several chemical reactions that are essential for understanding its metabolic pathways:
These reactions can lead to various derivatives that may have distinct biological activities or serve as intermediates in further synthetic pathways .
The mechanism of action for 15-Keto-13,14-dihydroprostaglandin A2 primarily involves its role as a metabolite of prostaglandin E2. While it is believed to be less biologically active than its precursor, it serves as an indicator of prostaglandin E2 metabolism.
This compound is rapidly metabolized in the body and can be detected in human plasma, making it useful for assessing physiological processes where prostaglandins are involved .
The physical properties of 15-Keto-13,14-dihydroprostaglandin A2 include:
These properties are crucial for its handling and application in laboratory settings .
15-Keto-13,14-dihydroprostaglandin A2 has several scientific applications:
The molecular formula of 15-K-dhPGA₂ is C₂₀H₃₀O₄, with an average molecular weight of 334.45 g/mol and a monoisotopic mass of 334.2144 Da [1] [2]. The structure comprises three key domains:
The stereochemistry is defined by two chiral centers:
The active conformation is represented by the canonical SMILES notation:CCCCCC(=O)CC[C@H]1C=CC(=O)[C@@H]1C\C=C/CCCC(=O)O
[2].The InChI Key FMKLAIBZMCURLI-BFVRRIQPSA-N
further confirms the stereoisomeric specificity [2].
Physicochemical PropertiesExperimental data on properties like melting point and boiling point are limited. However, computational predictions indicate:
Property | Value | Method | |
---|---|---|---|
Water Solubility | 0.012 g/L | ALOGPS | |
logP (Partition Coefficient) | 4.13–4.79 | ChemAxon/ALOGPS | |
pKa (Strongest Acidic) | 4.35 | ChemAxon | |
Polar Surface Area | 71.44 Ų | ChemAxon | [2] |
Stability and Degradation15-K-dhPGA₂ exhibits marked instability under physiological conditions:
Table 1: Factors Influencing Degradation
Factor | Effect on Stability | Major Products Formed | |
---|---|---|---|
Neutral pH (no albumin) | Slow decomposition | 13,14-dihydro-15-keto PGA₂ | |
Albumin (pH 7.4) | Accelerated degradation (t₁/₂ ~ minutes) | Bicyclo PGE₂ epimers | |
Alkaline pH | Rapid cyclization | 3 bicyclo PGE₂ epimers | [10] |
15-K-dhPGA₂ belongs to the dihydro-keto prostaglandin metabolite class but differs structurally and functionally from related compounds:
15-K-dhPGE₂ is the direct precursor to 15-K-dhPGA₂ via non-enzymatic dehydration [3] [9].
vs. 15-Keto-13,14-dihydro-PGF₂α:
Unlike 15-K-dhPGA₂, it is not derived from PGD₂ metabolism in humans [5].
vs. Bicyclo PGE₂:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7